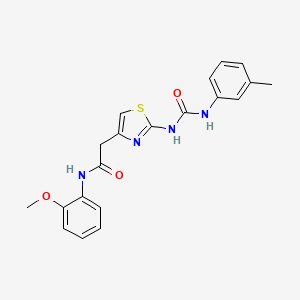

N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and various aromatic substituents

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-6-5-7-14(10-13)21-19(26)24-20-22-15(12-28-20)11-18(25)23-16-8-3-4-9-17(16)27-2/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAMSSJITAIHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.

Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

Reduction: The urea linkage can be reduced to form amines under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Biological Research: It is used as a tool compound to study various biological processes and pathways.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea linkage play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- N-(2-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

- N-(2-methoxyphenyl)-2-(2-(3-(o-tolyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Biological Activity

N-(2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, which includes a thiazole ring, methoxyphenyl group, and ureido substituents, suggests significant potential for various biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.5 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its structural features:

- Thiazole Ring : Known for antimicrobial and anticancer properties.

- Ureido Group : Capable of forming hydrogen bonds, enhancing binding affinity to biological targets.

- Aromatic Substituents : The methoxy and m-tolyl groups may facilitate π-π stacking interactions, contributing to the compound's potency against specific enzymes and receptors.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has shown potential in inhibiting the growth of various pathogens, including bacteria and fungi. This activity can be linked to the compound's ability to disrupt microbial cell functions.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity : In vitro studies have demonstrated that related thiazole derivatives exhibit cytotoxic effects on cancer cell lines, such as HepG2 (liver cancer cells), with IC50 values indicating potent activity against these cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 27 | HepG2 | 0.62 ± 0.34 |

| Sorafenib | HepG2 | 1.62 ± 0.27 |

The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells, suggesting that this compound may also exert similar effects.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor, particularly targeting pathways involved in cancer progression and microbial resistance. The ureido moiety can interact with active sites of enzymes through hydrogen bonding, potentially leading to inhibition.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains, revealing significant inhibition zones and low MIC values for several compounds .

- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of ureido-substituted thiazole derivatives on different cancer cell lines, demonstrating promising results for compounds structurally similar to this compound .

Q & A

Q. How can in silico models guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSPR Modeling : Train models on BBB permeability datasets (e.g., BrainOrbit) using descriptors like logP, PSA, and H-bond donors .

- MD Simulations : Simulate bilayer permeation (CHARMM-GUI) to optimize substituent lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.